Product packaging for Bicyclo[3.2.0]hepta-1(5),2,6-triene(Cat. No.:CAS No. 604791-38-0)

Bicyclo[3.2.0]hepta-1(5),2,6-triene

Cat. No.: B12593276
CAS No.: 604791-38-0
M. Wt: 90.12 g/mol
InChI Key: YBKCVDVOBFADIA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-1(5),2,6-triene is a synthetically valuable, strained bicyclic hydrocarbon that serves as a key intermediate in advanced organic and biocatalytic synthesis. Compounds featuring the bicyclo[3.2.0] skeleton are of significant interest in medicinal and process chemistry, particularly as versatile synthons for constructing complex molecular architectures . The inherent strain of the fused cyclobutene and cyclopentene rings makes this system a compelling subject for reaction mechanism studies and the exploration of new chemical space . Researchers utilize this and related strained bicyclo[3.2.0] structures in the development of artificial linear biocatalytic cascades, where they can be substrates for enzymes like Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) . Historically, the bicyclo[3.2.0] core has been a pivotal building block in the chemoenzymatic synthesis of prostaglandin synthons and other pharmaceutically active compounds, highlighting its enduring value in streamlining routes to optically pure molecules . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6 B12593276 Bicyclo[3.2.0]hepta-1(5),2,6-triene CAS No. 604791-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

604791-38-0

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

bicyclo[3.2.0]hepta-1(7),2,5-triene

InChI

InChI=1S/C7H6/c1-2-6-4-5-7(6)3-1/h1-2,4-5H,3H2

InChI Key

YBKCVDVOBFADIA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=C21

Origin of Product

United States

Historical Trajectory of Its Conceptualization and Initial Investigations

The journey to understanding Bicyclo[3.2.0]hepta-1(5),2,6-triene and its isomers is rooted in the broader study of strained organic molecules and their rearrangements. While the specific isomer this compound is the focus, much of the foundational research has been on the closely related and computationally studied bicyclo[3.2.0]hepta-1,3,6-triene. The high strain energy associated with the cyclopropene (B1174273) ring in potential precursors hinted at the possibility of facile, low-temperature rearrangements that could lead to such novel structures. uc.edu

Initial investigations into this class of compounds were marked by their elusive nature. Early attempts to isolate these trienes were unsuccessful due to their high reactivity. They were typically identified as transient intermediates in thermal reactions. For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50 °C was shown to yield bicyclo[3.2.0]hepta-1,3,6-triene, which would then rapidly dimerize. uc.eduacs.org Another method developed for its generation involved the pyrolysis of N,N-dimethylbicyclo[3.2.0]hepta-3,6-dien-1-amine oxide at 120 °C in the source chamber of a UV photoelectron spectrometer, allowing for its direct observation before dimerization. cdnsciencepub.com These early studies established the compound as a highly reactive species, paving the way for more detailed computational and spectroscopic analyses of its fleeting existence. uc.educdnsciencepub.com

Significance of Its Highly Strained Bicyclic Architecture and Unique Electronic Configuration in Modern Chemical Theory

The significance of Bicyclo[3.2.0]hepta-1(5),2,6-triene in modern chemical theory lies in its violation of Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bicyclic system to avoid excessive ring strain. This molecule, with its bridgehead double bond, is a quintessential example of an anti-Bredt olefin and possesses a highly strained architecture.

Computational studies have been instrumental in quantifying the extent of this strain. Density functional theory (DFT) calculations have estimated the strain energy of the parent bicyclo[3.2.0]hepta-1,3,6-triene to be approximately 30.7 kcal/mol. acs.orgnih.gov This high level of strain is a direct consequence of the geometric distortion required to accommodate a planar double bond within the rigid bicyclic framework.

The unique electronic configuration of this triene has been probed by both computational methods and UV photoelectron spectroscopy. cdnsciencepub.com These studies revealed the first two ionization potentials to be at 7.2 and 9.8 eV. cdnsciencepub.comdntb.gov.ua Furthermore, a Quantum Theory of Atoms in Molecules (QTAIM) analysis indicated a weak through-space interaction between the bridgehead carbon atom C1 and the C6 carbon of the four-membered ring, a feature contributing to its distinct electronic properties. cdnsciencepub.com

A major breakthrough in understanding the distorted geometry came from the synthesis and X-ray crystallographic analysis of a stable silicon-containing analogue. acs.orgnih.gov This analogue, while stabilized by bulky substituents, provided the first experimental glimpse into the severe structural deformation. The analysis revealed that the sum of the bond angles around the unsaturated bridgehead carbon was 333°, a significant deviation from the ideal 120° for an sp²-hybridized carbon atom, thereby confirming the immense strain in the ring system. acs.orgnih.govfigshare.com

Calculated Strain and Structural Data for Bicyclo[3.2.0]hepta-1,3,6-triene and its Silicon Analogue
CompoundPropertyValueSource
Bicyclo[3.2.0]hepta-1,3,6-trieneCalculated Strain Energy30.7 kcal/mol acs.orgnih.gov
Model 5-silabicyclo[3.2.0]hepta-1,3,6-trieneCalculated Strain Energy30.2 kcal/mol acs.orgnih.gov
Stable Silicon Analogue (X-ray data)Sum of bond angles around unsaturated bridgehead carbon333° acs.orgnih.gov

Overview of Pivotal Academic Research Avenues for Bicyclo 3.2.0 Hepta 1 5 ,2,6 Triene and Its Analogues

Evolution of Synthetic Strategies for the Bicyclo[3.2.0]heptatriene Core

The approaches to constructing the bicyclo[3.2.0]heptatriene core have evolved, employing photochemical, thermal, and carbene-mediated reactions. Each strategy offers distinct advantages and is often tailored to the specific substitution pattern of the target molecule.

Photochemical [2+2] cycloadditions represent a powerful and common method for constructing the bicyclo[3.2.0]heptene framework, which serves as a key precursor to the more unsaturated triene system. nih.govumich.eduarkat-usa.org These reactions typically involve the intramolecular cyclization of a suitable diene, such as 3,5-cycloheptadienol, to form the fused ring system. arkat-usa.org For instance, the irradiation of 3,5-cycloheptadienol can yield bicyclo[3.2.0]hept-6-en-3-ol. arkat-usa.org This photochemical approach is advantageous for creating the core structure, which can then be further functionalized. The stereoselectivity of these cycloadditions can be influenced by the reaction conditions and the nature of the starting material. However, these reactions often produce a mixture of endo and exo diastereomers. arkat-usa.org Recent advancements have focused on developing organophotoredox-catalyzed methods to achieve higher stereoselectivity in the synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.com

A cornerstone in the synthesis of bicyclo[3.2.0]heptatrienes is the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene precursors. uc.eduacs.orgnih.gov This process involves a nih.govuc.edu-sigmatropic rearrangement, where the highly strained spirocyclic compound isomerizes to the bicyclo[3.2.0]hepta-1,3,6-triene system upon heating. uc.eduacs.org For example, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C yields bicyclo[3.2.0]hepta-1,3,6-triene. nih.gov This reactive intermediate is often trapped by dimerization. uc.eduacs.org The synthesis of the starting spiro[2.4]hepta-1,4,6-triene can be achieved through the photolysis of diazocyclopentadiene in the presence of a suitable alkyne. acs.org The high strain energy of the cyclopropene (B1174273) ring in the starting material facilitates these rearrangements at relatively low temperatures. acs.org

Carbene chemistry offers another versatile entry to the bicyclo[3.2.0]heptatriene skeleton. One such approach involves the photolysis of diazomalonates in benzene (B151609), which unexpectedly yields 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes. researchgate.net This reaction is proposed to proceed through cyclohepta-1,3,5-triene intermediates that undergo a tandem 1,5-carboxylate migration and a [2+2] cycloaddition. researchgate.net Gold(I)-catalyzed reactions have also been developed for the efficient synthesis of functionalized bicyclo[3.2.0]heptanes. These reactions are thought to proceed via a 1,3-dipolar cycloaddition between a gold carbenoid-containing carbonyl ylide and an alkene. nih.gov

Regio- and Stereoselective Considerations in this compound Synthesis

Achieving regio- and stereocontrol is a critical aspect of synthesizing substituted bicyclo[3.2.0]hepta-1(5),2,6-trienes.

In photochemical [2+2] cycloadditions , the regioselectivity is influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to rotate inward during the electrocyclic ring-opening of the cyclobutene (B1205218) precursor, while electron-donating groups favor an outward rotation. thieme-connect.de The stereoselectivity of these reactions can often be controlled to produce specific diastereomers. For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with reducing agents like lithium aluminum hydride can yield the endo-alcohol almost exclusively. arkat-usa.org The use of chiral auxiliaries in organophotoredox-catalyzed anion radical [2+2] photocycloadditions has also been shown to produce enantioenriched bicyclo[3.2.0]heptanes. mdpi.com

In thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes, the substituents on the starting material can direct the course of the rearrangement, influencing the final substitution pattern of the bicyclic product. uc.edu Similarly, in carbene-mediated approaches , the nature of the carbene and the substrate dictate the regio- and stereochemical outcome of the annulation reaction.

Challenges and Innovations in Accessing Strained Bicyclic Trienes

The primary challenge in the synthesis of this compound is its inherent instability due to significant ring strain. nih.gov The presence of a bridgehead double bond makes the molecule highly reactive and prone to decomposition or rearrangement. uc.eduacs.org

Challenges:

High Ring Strain: The fused four- and five-membered ring system is inherently strained.

Bridgehead Double Bond: The double bond at the bridgehead position violates Bredt's rule, leading to extreme reactivity. acs.org

Instability of Intermediates: Many synthetic routes proceed through highly reactive intermediates that can dimerize or undergo further reactions. uc.eduacs.org For instance, bicyclo[3.2.0]hepta-1,3,6-triene, formed from the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene, readily dimerizes. uc.edunih.gov

Innovations:

Flash Vacuum Pyrolysis (FVP): This technique allows for reactions to be carried out at high temperatures with short contact times, which can favor the formation of the desired strained product over decomposition pathways. acs.org

Low-Temperature Spectroscopy: The direct observation of reactive intermediates like bicyclo[3.2.0]hepta-1,3,6-triene is being pursued using low-temperature NMR spectroscopy to better understand their structure and reactivity. uc.edu

Catalysis: The development of new catalysts, such as gold(I) complexes and organophotoredox catalysts, has enabled the synthesis of functionalized bicyclo[3.2.0]heptane systems under milder conditions and with greater control over stereochemistry. mdpi.comnih.gov

Stabilizing Substituents: The introduction of specific substituents can help to stabilize the strained bicyclic framework, allowing for the isolation and characterization of derivatives that would otherwise be too reactive. A stable silicon congener of the highly strained bicyclo[3.2.0]hepta-1,3,6-triene has been synthesized, demonstrating this principle. capes.gov.br

Reaction Pathways and Mechanistic Studies of Bicyclo 3.2.0 Hepta 1 5 ,2,6 Triene

Thermal Rearrangements and Isomerizations

The thermal behavior of bicyclo[3.2.0]hepta-1(5),2,6-triene and its derivatives is characterized by a propensity to undergo rearrangements to relieve ring strain. These transformations often involve complex mechanistic pathways, including sigmatropic shifts and the formation of reactive intermediates.

Intramolecular Sigmatropic Shifts

Sigmatropic shifts are common pericyclic reactions in bicyclo[3.2.0]heptatriene systems. For instance, the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes can proceed through a uc.edumdpi.com-sigmatropic rearrangement to form bicyclo[3.2.0]hepta-1,3,6-triene intermediates. uc.edunih.gov These intermediates are highly reactive and can subsequently dimerize. uc.edunih.gov Computational studies have also investigated degenerate uc.edumdpi.com-sigmatropic hydrogen shifts in the bicyclo[3.2.0]hepta-1,3,6-triene system. acs.orgnih.gov

Studies on related systems, such as bicyclo[3.2.0]hept-2-enes, have shown that uc.edunih.gov sigmatropic rearrangements can occur, leading to the formation of norbornene derivatives. researchgate.netresearchgate.net The stereochemistry of these shifts, whether they proceed with inversion or retention of configuration at the migrating carbon, has been a subject of detailed investigation. researchgate.netresearchgate.net While orbital symmetry rules often predict the stereochemical outcome of pericyclic reactions, studies on uc.edunih.gov carbon shifts in bicyclic systems suggest that diradical intermediates on relatively flat potential energy surfaces can influence the stereoselectivity in ways not solely dictated by these rules. researchgate.netresearchgate.net

Valence Isomerizations and Electrocyclic Transformations

Valence isomerizations, which involve the reorganization of bonding electrons and atomic positions, are key reactions for this compound and its isomers. Computational studies have explored the interconversions between several C7H6 isomers, including bicyclo[3.2.0]hepta-1,3,6-triene, bicyclo[3.2.0]hepta-3,6-diene-2-ylidene, and cycloheptatetraene. acs.orgnih.gov These studies reveal that bicyclo[3.2.0]hepta-1,3,6-triene is significantly more stable than its carbene isomer but faces a substantial energy barrier to rearrange to cycloheptatetraene. acs.orgnih.gov

Electrocyclic reactions, a class of pericyclic reactions involving the formation or breaking of a sigma bond at the ends of a conjugated system, are also prominent. The electrocyclic ring closure of cycloheptatetraene to form bicyclo[3.2.0]hepta-1,3,6-triene has been computationally investigated, and the transition state for this process is found to be close in energy to that of the degenerate uc.edumdpi.com-sigmatropic hydrogen shift. acs.orgnih.gov This finding helps to explain experimental observations of carbon scrambling in high-temperature pyrolyses of C7H6 isomers. acs.orgnih.gov

The thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene has been shown to proceed through a (E,Z)-1,3-cycloheptadiene intermediate via conrotatory and disrotatory pathways. nih.gov The activation barriers for these electrocyclic ring openings and closures have been calculated, providing insight into the lowest-energy pathways for these transformations. nih.gov

Role of Biradical Intermediates in Thermal Processes

Biradical intermediates are frequently proposed to explain the mechanisms of thermal rearrangements in bicyclic systems. researchgate.net In the thermal reactions of bicyclo[3.2.0]hept-2-ene, which lead to products like bicyclo uc.eduontosight.aiontosight.aihept-2-ene and cyclopentadiene, the experimental results have been compared with estimations based on a biradical mechanism. rsc.org While direct comparison is complex, the involvement of biradicals is considered plausible. rsc.org

Computational studies on the uc.edunih.gov sigmatropic rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene have identified a biradical intermediate on the potential energy surface. researchgate.net However, the reaction still shows a preference for inversion of configuration, a stereoselectivity that is attributed to dynamic effects rather than the conservation of orbital symmetry. researchgate.net The study of such non-statistical dynamic effects has become increasingly important for understanding the mechanisms of pericyclic reactions that may involve transient diradical structures. researchgate.netresearchgate.net

Cycloaddition Reactions of this compound

The strained double bonds in this compound and its derivatives make them reactive partners in various cycloaddition reactions, leading to the formation of more complex polycyclic structures.

[2+2] Photocycloadditions and their Stereoselective Outcomes

[2+2] photocycloaddition reactions are a powerful tool for the synthesis of cyclobutane (B1203170) rings and have been applied to systems that can form bicyclo[3.2.0]heptane cores. The intramolecular [2+2] photocycloaddition of 1,6-dienes, for example, can yield bicyclo[3.2.0]heptanes. acs.org Copper(I) catalysis has been shown to be effective in promoting these reactions with high diastereoselectivity. acs.org

Recent research has focused on the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes via anion radical [2+2] photocycloadditions of aryl bis-enone derivatives. mdpi.commdpi.com By using chiral auxiliaries, enantioenriched bicyclo[3.2.0]heptanes can be synthesized. mdpi.commdpi.com The reaction mechanism, which is mediated by a photocatalyst under visible light, has been studied both experimentally and computationally, revealing that the process proceeds through a syn-closure pathway to give cis-anti diastereoisomers as the major products. mdpi.commdpi.com The stereoselectivity of these photocycloadditions can be influenced by factors such as the solvent and reaction temperature. unimi.it

The photochemical reactivity of related bicyclic systems has also been explored. For instance, the irradiation of diazomalonates in benzene (B151609) can unexpectedly lead to the formation of functionalized bicyclo[3.2.0]heptane skeletons, likely proceeding through cycloheptatriene (B165957) intermediates and a subsequent intramolecular [2+2] cycloaddition. researchgate.net

Diels-Alder and Other Pericyclic Reactions

This compound and its isomers can participate in Diels-Alder reactions, a type of [4+2] cycloaddition, due to the presence of conjugated diene systems. The increased reactivity in these reactions is attributed to the strained ring system and conjugated double bonds. ontosight.ai For example, the thermolysis of spiro[2.4]hepta-1,4,6-triene yields bicyclo[3.2.0]hepta-1,3,6-triene, which then dimerizes in what can be described as a formal cycloaddition across the strained bridgehead double bond. uc.edunih.gov

The cycloaddition of 1-dimethylaminoindene with dimethyl acetylenedicarboxylate (B1228247) initially forms a bicyclo[3.2.0]hepta-2,6-diene derivative, which can then undergo thermal ring expansion. cdnsciencepub.com This highlights the role of bicyclo[3.2.0]heptadiene systems as intermediates in the synthesis of other cyclic compounds. While the focus here is on this compound, it is worth noting that related bicyclic systems also undergo various pericyclic reactions. researchgate.net

Dimerization Pathways and Product Elucidation

This compound is a highly strained and reactive intermediate that readily undergoes dimerization. nih.govcdnsciencepub.com Experimental studies have shown that this triene is often generated via the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene. nih.govresearchgate.net At temperatures around 50 °C, spiro[2.4]hepta-1,4,6-triene undergoes a nih.govmdpi.com-sigmatropic shift, where a cyclopropenyl carbon migrates to the cyclopentadienyl (B1206354) ring, to form the transient this compound intermediate. researchgate.net

Due to its high strain, particularly at the bridgehead double bond, this intermediate is not typically isolated but rapidly dimerizes. researchgate.net The dimerization proceeds via formal [2+2] cycloaddition reactions across the strained bridgehead double bond, leading to the formation of cyclobutane structures. researchgate.net Interestingly, while cycloaddition could in principle lead to four different isomeric dimers, experimental observations consistently indicate the formation of only two specific dimers in roughly equal proportions. cdnsciencepub.comresearchgate.net

The elucidation of the structures of these dimeric products has been accomplished through detailed spectroscopic analysis. Researchers have utilized 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Nuclear Overhauser Effect (NOE) difference spectroscopy, to determine the precise regio- and stereochemistry of the two resulting symmetrical dimers. nih.govrsc.org Computational studies, including ab initio calculations, have supported the proposed reaction pathway, indicating that while this compound is a high-energy species, this pathway is more favorable than alternative rearrangements, such as the formation of norborna-1(7),2,5-triene. nih.govrsc.org

Precursor Intermediate Dimerization Products Method of Elucidation
Spiro[2.4]hepta-1,4,6-trieneThis compoundTwo cyclobutane dimers1D and 2D NMR, NOE Spectroscopy

Reactivity Towards Nucleophiles and Electrophiles (e.g., Anion Formation)

Direct experimental data on the reaction of isolated this compound with nucleophiles and electrophiles is limited, primarily due to its high reactivity and propensity to dimerize. researchgate.net However, the reactivity can be inferred from its structure and the behavior of analogous strained systems. The defining feature of the triene is the highly strained bridgehead double bond, a characteristic of so-called "anti-Bredt" alkenes. researchgate.netmdpi.com This strain significantly increases the energy of the molecule and enhances its reactivity compared to unstrained counterparts. mdpi.comacs.org

Reactivity with Nucleophiles: The strain in the bicyclic framework makes the double bond susceptible to attack by nucleophiles. In related, functionalized bicyclo[3.2.0]heptane systems, nucleophilic attack is a well-documented process. For instance, bromonium ions derived from 2-oxabicyclo[3.3.0]oct-6-en-3-one are readily attacked by various nucleophiles. rsc.org Similarly, ketone derivatives such as dimethyltricycloheptanone react with nucleophiles like methoxide (B1231860) and toluene-α-thiolate ions. Furthermore, the formation of an anion radical has been observed upon the reduction of the analogous compound bicyclo[6.1.0]nona-2,4,6-triene with alkali metals, indicating its ability to accept an electron and stabilize a negative charge. sci-hub.se This suggests that this compound could potentially form an anion or anion radical under reducing conditions.

Reactivity with Electrophiles: The strained double bond also shows enhanced reactivity toward electrophiles. Strained alkenes, such as trans-cycloheptene analogues, exhibit significantly increased nucleophilicity and undergo rapid cycloaddition reactions with electrophilic partners like quinones and dimethyl acetylenedicarboxylate. nih.gov The high strain can increase the nucleophilicity by many orders of magnitude. nih.gov Bridgehead alkenes have been specifically shown to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the strained alkene reacts with an electron-poor diene. researchgate.net This reactivity highlights the potential for this compound to act as a nucleophile in reactions with suitable electrophiles.

Catalytic Transformations Involving this compound and its Analogues

While the catalytic transformations of this compound itself are not extensively documented, numerous catalytic methods have been developed for the synthesis and modification of its structural analogues, particularly the bicyclo[3.2.0]heptane core. These methods are crucial for accessing this strained ring system for various applications.

Gold and other transition metals have proven to be effective catalysts in these transformations. For example, a tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes has been developed to produce 6,6-diarylbicyclo[3.2.0]heptanes. researchgate.net This demonstrates the power of dual catalytic systems to construct the bicyclic framework with significant molecular complexity.

Another important catalytic route is the Pauson-Khand reaction, which utilizes dicobalt octacarbonyl to achieve a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. This reaction has been applied to construct the bicyclo[3.2.0]heptane skeleton fused to a cyclopentenone ring. nih.gov

Furthermore, selective reductions of functionalized bicyclo[3.2.0]heptene precursors are critical for obtaining specific stereoisomers. The reduction of bicyclo[3.2.0]hept-6-en-3-one can be controlled to produce the endo-alcohol almost exclusively using reagents like lithium aluminum hydride or L-Selectride. arkat-usa.org While not a catalytic cycle in the traditional sense, the high selectivity of these reagents acts as a powerful tool in the controlled synthesis of specific bicyclo[3.2.0]heptene derivatives.

The table below summarizes some catalytic transformations involving analogues of this compound.

Reaction Type Catalyst/Reagent Substrate Type Product Type
Cycloaddition/HydroarylationGold/Silver7-Aryl-1,6-enynes6,6-Diarylbicyclo[3.2.0]heptanes
Pauson-Khand AnnulationDicobalt OctacarbonylEnynesFused Bicyclo[3.2.0]heptenones
Selective ReductionLithium Aluminum HydrideBicyclo[3.2.0]hept-6-en-3-oneendo-Bicyclo[3.2.0]hept-6-en-3-ol

Advanced Spectroscopic Characterization Techniques for Bicyclo 3.2.0 Hepta 1 5 ,2,6 Triene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Direct NMR spectroscopic data for monomeric bicyclo[3.2.0]hepta-1(5),2,6-triene is not available in the literature due to its high reactivity and propensity to dimerize at the temperatures required for its generation. acs.orgnih.gov Researchers have noted that studies involving direct observation via low-temperature NMR spectroscopy were being considered to overcome this instability. acs.orgnih.govuc.edu

While the monomer remains elusive to NMR, detailed structural analysis of its dimerization products has provided indirect but compelling evidence for its formation. The thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C yields bicyclo[3.2.0]hepta-1,3,6-triene, which subsequently undergoes dimerization to form two different cyclobutane (B1203170) dimers. acs.orgnih.govuc.edu The structures of these symmetrical dimers have been extensively investigated using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, including NOE (Nuclear Overhauser Effect) difference spectroscopy, to establish connectivity and stereochemistry. nih.govuc.edu The characterization of these specific dimers confirms the transient existence of the bicyclo[3.2.0]hepta-1,3,6-triene intermediate. acs.org

Table 1: Representative NMR Data for the Dimers of this compound

Dimer IsomerKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)
Dimer 1 (Lower TLC Spot)2.82, 3.3948.6, 59.3
Dimer 2 (Upper TLC Spot)2.73, 3.6353.4, 58.6

Data sourced from studies on the dihydro dimers formed from the thermolysis of spiro[2.4]hepta-1,4,6-triene. acs.org

Dynamic NMR studies focusing on the interconversion of this compound are primarily theoretical, owing to the compound's instability. Computational studies using density functional theory (DFT) have explored the C₇H₆ potential energy surface, mapping the pathways connecting the triene to its isomers. nih.govacs.org These calculations reveal that the triene can undergo a degenerate 1,5-sigmatropic hydrogen shift, a process with a transition state at a similar energy level to that of the electrocyclic ring closure of cycloheptatetraene to form the triene. nih.govacs.org This finding helps to explain carbon-label scrambling observed in high-temperature pyrolysis experiments involving C₇H₆ isomers. nih.gov Furthermore, the rearrangement of this compound to cycloheptatetraene is predicted to have a significant activation barrier of 35 kcal/mol, indicating that while it is a possible interconversion, it is not a low-energy process. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Probing Bond Characteristics and Strain

Experimental infrared (IR) and Raman spectra of isolated this compound have not been reported. The high reactivity and low concentrations of this transient species make such measurements currently unfeasible. However, its vibrational properties have been investigated computationally. Density functional theory (DFT) calculations have been employed to predict the IR frequencies and their corresponding intensities. nih.govacs.org These theoretical spectra are crucial as they provide a benchmark that could aid in the future experimental identification of this elusive molecule, perhaps through matrix isolation techniques. nih.govacs.orgacs.org The calculated frequencies reflect the high degree of strain within the fused-ring system, particularly associated with the bridgehead double bond.

Table 2: Selected Calculated IR Frequencies for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Description (Simplified)
3100-3000MediumC-H stretching (vinylic)
1650-1550StrongC=C stretching (conjugated system)
~1580Very StrongStretching of the strained C1=C5 bridgehead double bond
900-700StrongC-H out-of-plane bending

Data are representative values derived from published computational studies (BLYP/6-31G). nih.govacs.org*

UV Photoelectron Spectroscopy and its Application to Electronic Structure

The electronic structure of this compound has been successfully probed using UV photoelectron (PE) spectroscopy, providing the first direct experimental evidence of its existence. cdnsciencepub.com The triene was generated in the gas phase for analysis by the pyrolysis of N,N-dimethylbicyclo[3.2.0]hepta-3,6-dien-1-amine oxide at 120°C directly in the source chamber of the PE spectrometer. cdnsciencepub.comcdnsciencepub.com Because the triene is transient and co-exists with byproducts and its own dimers, its PE spectrum was isolated through spectral subtraction. cdnsciencepub.comresearchgate.net This process allowed for the identification of the first two vertical ionization potentials of the triene at 7.2 eV and 9.8 eV. cdnsciencepub.comcdnsciencepub.com

The experimental spectrum was in excellent agreement with a spectrum simulated using DFT calculations. cdnsciencepub.comresearchgate.net Analysis of the molecular orbitals associated with these ionizations provides significant insight into the electronic structure. The highest occupied molecular orbital (HOMO) corresponds to the 7.2 eV band, while the 9.8 eV band relates to a lower-lying π-orbital. A Quantum Theory of Atoms in Molecules (QTAIM) analysis based on the calculations indicated that while homoconjugation between C4 and C6 is negligible, there is a weak through-space interaction between the bridgehead carbon atom C1 and the C6 atom of the four-membered ring. cdnsciencepub.comresearchgate.net

Table 3: Experimental Ionization Potentials of this compound

Ionization PotentialEnergy (eV)Method
First (Vertical)7.2UV Photoelectron Spectroscopy
Second (Vertical)9.8UV Photoelectron Spectroscopy

Data obtained from pyrolysis-UV-PES experiments. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Mass Spectrometry for Mechanistic Pathway Tracing and Intermediate Identification

Mass spectrometry (MS) has been utilized not to characterize the isolated this compound, but to identify its more stable derivatives and dimerization products, thereby confirming its role in mechanistic pathways. acs.org For instance, high-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of the dimers resulting from the thermolysis of spiro[2.4]hepta-1,4,6-triene, which proceeds through the bicyclic triene intermediate. acs.org

The study of the gas-phase ion chemistry of related C₇H₈ isomers, such as bicyclo[3.2.0]hepta-2,6-diene, reveals that many of these compounds rearrange upon electron ionization to form a common intermediate, believed to be the highly stable tropylium (B1234903) ion (C₇H₇⁺). cdnsciencepub.com182.160.97 This tendency for isomerization to a shared, thermodynamically favorable structure complicates the use of mass spectrometry to trace the unique fragmentation pathway of a specific, highly reactive precursor like this compound. The mass spectrum would likely be dominated by fragments from the rearranged, more stable ion structures, rather than providing a distinct fingerprint of the original strained triene.

X-ray Crystallography for Definitive Solid-State Structural Determination

A definitive solid-state structural determination of the parent this compound via X-ray crystallography has not been achieved due to its inherent instability. acs.orgnih.gov However, remarkable insight into the geometry and strain of this ring system has been gained from the synthesis and X-ray crystallographic analysis of a stable silicon congener: 2,3,6,7-tetra-tert-butyl-4-(tert-butyldimethylsilyl)-5-(tert-butyldimethylsiloxy)-5-silabicyclo[3.2.0]hepta-1,3,6-triene. acs.org

This derivative, while stable enough for analysis, possesses the same core bicyclic framework. The crystal structure confirmed the fused silacyclopentadiene and silacyclobutene (B14315791) rings and revealed a remarkable deformation around the unsaturated bridgehead carbon. The sum of the bond angles around this carbon was found to be 333°, a significant deviation from the ideal 360° for a planar sp²-hybridized atom, which quantitatively demonstrates the high degree of pyramidalization and strain. acs.org Computational analysis showed the strain energy of a model 5-silabicyclo[3.2.0]hepta-1,3,6-triene (30.2 kcal/mol) to be comparable to that calculated for the parent all-carbon bicyclo[3.2.0]hepta-1,3,6-triene (30.7 kcal/mol), validating the use of the silicon derivative as an excellent structural model. acs.org

Table 4: Key Structural Data from the X-ray Analysis of a Stable Silicon Congener

Structural ParameterValue
Sum of Bond Angles around Unsaturated Bridgehead Carbon333°
Calculated Strain Energy (Parent Compound)30.7 kcal/mol

Data from the X-ray crystallographic study of a stable silyl-substituted derivative. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Pathways

The transient nature of Bicyclo[3.2.0]hepta-1(5),2,6-triene necessitates specialized synthetic strategies for its generation and study. Current research is focused on refining existing methods and discovering new ones to improve accessibility and control.

One established method involves the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C, which proceeds via a researchgate.netacs.org-sigmatropic rearrangement to yield the target triene as a reactive intermediate. uc.edu This intermediate is subsequently trapped through dimerization. uc.edu

A significant advancement in generating the parent triene is the pyrolysis of N,N-dimethylbicyclo[3.2.0]hepta-3,6-dien-1-amine oxide . This reaction, conducted at 120°C in the source chamber of a UV photoelectron spectrometer, provides a clean route to the triene, allowing for its direct spectroscopic observation. cdnsciencepub.comcdnsciencepub.com

Researchers are also exploring broader methodologies to construct the core bicyclo[3.2.0]heptane skeleton, which can be precursors or structural analogs. These innovative approaches include:

Tandem Gold/Silver-Catalyzed Cycloaddition/Hydroarylation: This method has been applied to 7-aryl-1,6-enynes to form 6,6-diarylbicyclo[3.2.0]heptanes. researchgate.net

UV-Mediated Decomposition of Diazomalonates: The photolysis of diazomalonates in benzene (B151609) has been shown to unexpectedly produce functionalized bicyclo[3.2.0]hepta-2,6-dienes, proceeding through a cyclohepta-1,3,5-triene intermediate. researchgate.net

Palladium-Catalyzed C(sp³)–H Activation Cascade: A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been developed starting from bicyclo[1.1.1]pentane carboxylic acids, showcasing the power of modern catalytic methods to build this framework. rsc.org

Photochemical Cascade Process: A novel photochemical cascade has been discovered that transforms an aryl ring into the unusual bicyclo[3.2.0]hepta-2,6-diene scaffold. worktribe.com

These diverse strategies highlight the ongoing effort to create more efficient and versatile pathways to access the bicyclo[3.2.0]heptane core structure.

Synthetic Precursor Method Product Key Features
Spiro[2.4]hepta-1,4,6-trieneThermolysis (50°C)Bicyclo[3.2.0]hepta-1,3,6-triene researchgate.netacs.org-sigmatropic rearrangement; product dimerizes. uc.edu
N,N-Dimethylbicyclo[3.2.0]hepta-3,6-dien-1-amine oxidePyrolysis (120°C)Bicyclo[3.2.0]hepta-1,3,6-trieneAllows for direct spectroscopic detection. cdnsciencepub.comcdnsciencepub.com
7-Aryl-1,6-enynesTandem Au/Ag Catalysis6,6-Diarylbicyclo[3.2.0]heptanesCatalytic cycloaddition/hydroarylation. researchgate.net
Diazomalonates in BenzeneUV PhotolysisFunctionalized Bicyclo[3.2.0]hepta-2,6-dienesUnexpected route via cycloheptatriene (B165957) intermediate. researchgate.net
Bicyclo[1.1.1]pentane Carboxylic AcidsPd-catalyzed C-H ActivationBicyclo[3.2.0]heptane LactonesLigand-enabled cascade reaction. rsc.org

Exploration of Unconventional Reactivity and Catalysis

The inherent strain in this compound is the source of its fascinating and unconventional reactivity. A primary reaction pathway for the triene is dimerization , which occurs readily upon its formation. uc.educdnsciencepub.com

Computational studies have explored its potential rearrangement pathways. The rearrangement of Bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene faces a significant energy barrier of 35 kcal/mol. acs.orgnih.gov This contrasts with the much more facile ring-opening of its isomer, bicyclo[3.2.0]hepta-3,6-diene-2-ylidene, to the same cycloheptatetraene, which has a barrier of only 5 kcal/mol. acs.orgnih.gov This high barrier for the triene highlights its relative kinetic stability despite its thermodynamic strain.

The exploration of silicon-containing analogs has opened new avenues of research. A stable silicon congener, 5-silabicyclo[3.2.0]hepta-1,3,6-triene, has been synthesized and characterized. nih.gov Despite having a calculated strain energy comparable to its all-carbon parent, this molecule exhibits remarkable stability due to bulky substituents that sterically protect the strained ring system. nih.gov The reaction of cyclotrisilene with phenylacetylene (B144264) also leads to an unusual 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative, demonstrating the novel structures that can be accessed by incorporating heteroatoms. rsc.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

Given the fleeting existence of the parent triene, advanced spectroscopic and computational methods are indispensable for its characterization and for understanding its electronic structure and behavior.

UV Photoelectron (PE) Spectroscopy has been a powerful tool. By generating Bicyclo[3.2.0]hepta-1,3,6-triene in the gas phase via pyrolysis directly within a PE spectrometer, researchers have been able to measure its ionization potentials. cdnsciencepub.comcdnsciencepub.com Spectral subtraction techniques allowed for the identification of the first two ionization potentials at 7.2 and 9.8 eV. cdnsciencepub.com

These experimental findings are strongly supported by computational studies . Density Functional Theory (DFT) calculations have been used to simulate the PE spectrum, showing excellent agreement with the experimental data. cdnsciencepub.com More extensive computational studies on the C₇H₆ potential energy surface have employed methods like BLYP/6-31G* and higher-level single-point calculations (CCSD(T), CASPT2N) to determine the relative energies and structures of various isomers, including Bicyclo[3.2.0]hepta-1,3,6-triene, and the transition states that connect them. acs.orgnih.gov These calculations have provided calculated IR frequencies and intensities that may aid in the future identification of these elusive species. acs.orgnih.gov

Further computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and the calculation of delocalization indexes, have provided deeper insights into the bonding of the triene. These studies suggest a weak through-space interaction between the bridgehead carbon atom C1 and carbon C6 of the four-membered ring, while homoconjugation between C4 and C6 is negligible. cdnsciencepub.com

Technique Finding/Application Reference
UV Photoelectron SpectroscopyDetermined the first two ionization potentials of Bicyclo[3.2.0]hepta-1,3,6-triene to be 7.2 and 9.8 eV. cdnsciencepub.com
Density Functional Theory (DFT)Simulated PE spectrum in good agreement with experiment; calculated relative energies and IR frequencies of isomers. acs.orgcdnsciencepub.comnih.gov
QTAIM / Delocalization IndexesIndicated a weak through-space interaction between C1 and C6 in the triene. cdnsciencepub.com
High-Level ab initio (CCSD(T), CASPT2N)Provided accurate relative energies of C₇H₆ isomers and transition states. acs.orgnih.gov

Potential as a Scaffold in Chemical Methodology Development

The unique, strained bicyclic framework of this compound and its more stable derivatives makes it an attractive scaffold for the development of new chemical methodologies. Its inherent reactivity can be harnessed to construct complex molecular architectures.

The bicyclo[3.2.0]heptane core is recognized as a pivotal intermediate and building block in synthetic chemistry. researchgate.net For example, the development of a palladium-catalyzed cascade reaction to form bicyclo[3.2.0]heptane lactones demonstrates how this scaffold can be accessed through modern synthetic methods. rsc.org The resulting lactones can be further transformed into a variety of substituted cyclobutanes and γ-lactones, showcasing the utility of the bicyclo[3.2.0]heptane skeleton as a template for generating molecular diversity. rsc.org

Furthermore, the discovery of a photochemical cascade that builds the bicyclo[3.2.0]hepta-2,6-diene structure from an aromatic ring opens up new possibilities for its use in synthetic strategy. worktribe.com This transformation provides a novel and complex disconnection that could be exploited in the synthesis of intricate target molecules. The ability to generate such a strained and functionalized core in a single photochemical step underscores its potential in advancing synthetic methodology, offering routes to previously inaccessible chemical space.

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